4-[(4-aminophenyl)azo]phenol
Overview
Description
4-[(4-aminophenyl)azo]phenol is an organic compound with the molecular formula C12H11N3O. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(4-aminophenyl)azo]phenol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline (phenylamine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with phenol under alkaline conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[(4-aminophenyl)azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens to enhance contrast under a microscope.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-[(4-aminophenyl)azo]phenol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
4-[(4-aminophenyl)azo]phenol can be compared with other azo compounds, such as:
Phenol, 4-[(4-nitrophenyl)azo]-: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and applications.
Phenol, 4-[(4-methylphenyl)azo]-: The presence of a methyl group alters the compound’s physical and chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for additional hydrogen bonding and interactions compared to other azo compounds.
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPQOUTAMSEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059270, DTXSID901043571 | |
Record name | 4-[(4-Aminophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
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Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000054 [mmHg] | |
Record name | 4'-Hydroxy-4-aminoazobenzene | |
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CAS No. |
103-18-4, 81944-72-1 | |
Record name | 4-Amino-4′-hydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4'-Hydroxy-4-aminoazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103184 | |
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Record name | 4-Amino-4'-hydroxyazobenzene | |
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Record name | Phenol, 4-[2-(4-aminophenyl)diazenyl]- | |
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Record name | 4-[(4-Aminophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059270 | |
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Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043571 | |
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Record name | 4-[(4-aminophenyl)azo]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.806 | |
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Record name | 4-((4-AMINOPHENYL)AZO)PHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EH61562Q | |
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Record name | 4'-HYDROXY-4-AMINOAZOBENZENE | |
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